molecular formula C37H55N5O6S B1243712 (2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide

(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide

Cat. No. B1243712
M. Wt: 697.9 g/mol
InChI Key: HTBQLUDZPAANPB-WMQQFFOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide is a natural product found in Lyngbya with data available.

Scientific Research Applications

1. Unusual Chemical Reactions and Compound Formation

The compound , due to its complex structure, might be involved in unusual chemical reactions. For instance, in a study by Valiullina et al. (2017), a reaction involving a similar complex compound resulted in the formation of an abnormal reaction product, highlighting the unpredictable nature of such reactions in organic chemistry Valiullina, Gimalova, Spirikhin, & Miftakhov, 2017.

2. Synthesis and Aldol Reactions

Compounds with similar complex structures are often used in the synthesis of other chemicals. A study by Crimmins, Christie, & Hughes (2012) discusses the synthesis and diastereoselective aldol reactions of thiazolidinethione chiral auxiliary, which shares some structural similarities with the specified compound Crimmins, Christie, & Hughes, 2012.

3. Penicillin-related Research

Research by Baker, Pant, & Stoodley (1978) shows that similar compounds can be involved in studies related to penicillins, suggesting potential pharmaceutical applications Baker, Pant, & Stoodley, 1978.

4. Identification and Derivatization in Spectroscopic Studies

Nycz et al. (2016) demonstrated the use of spectroscopic methods to identify and derivatize novel compounds, which can be a crucial process in understanding and utilizing complex chemicals like the one specified Nycz, Paździorek, Małecki, & Szala, 2016.

5. Pharmacological Characterization

A study by Grimwood et al. (2011) on a similar compound, PF-04455242, illustrates the process of pharmacological characterization, which could be relevant for the specified compound in understanding its biological interactions and potential therapeutic uses Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011.

properties

Product Name

(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide

Molecular Formula

C37H55N5O6S

Molecular Weight

697.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide

InChI

InChI=1S/C37H55N5O6S/c1-11-25(4)33(37(46)42-19-12-13-29(42)34-38-18-20-49-34)41(8)36(45)30(21-24(2)3)40(7)35(44)31(39(6)32(43)22-26(5)47-9)23-27-14-16-28(48-10)17-15-27/h14-18,20,22,24-25,29-31,33H,11-13,19,21,23H2,1-10H3/b26-22+/t25-,29-,30-,31-,33-/m0/s1

InChI Key

HTBQLUDZPAANPB-WMQQFFOQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=CS2)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC3=CC=C(C=C3)OC)N(C)C(=O)/C=C(\C)/OC

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C2=NC=CS2)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC3=CC=C(C=C3)OC)N(C)C(=O)C=C(C)OC

synonyms

lyngbyapeptin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide
Reactant of Route 3
Reactant of Route 3
(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide
Reactant of Route 4
Reactant of Route 4
(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide
Reactant of Route 5
Reactant of Route 5
(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide
Reactant of Route 6
Reactant of Route 6
(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide

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